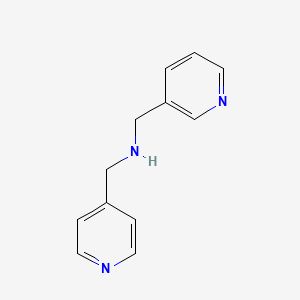

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

Description

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine (CAS: MFCD02656618) is a bis-pyridylmethylamine derivative with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol. Structurally, it consists of a central amine group linked to two pyridylmethyl moieties at the 3- and 4-positions of the pyridine rings . The compound is listed in supplier catalogs (e.g., MolPort, ZINC) as a building block for organic synthesis, particularly in pharmaceutical and ligand design contexts.

Properties

IUPAC Name |

1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIBRCUBBWLXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of pyridine-4-carboxaldehyde with pyridine-3-methylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and a solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Halogenated pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine has been explored for its medicinal properties, particularly in the development of therapeutic agents. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Key Findings :

- The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly through its ability to modulate kinase activity .

- Studies have indicated that derivatives of this compound can exhibit antimicrobial properties, making them suitable for further exploration in treating infections .

Biological Studies

The compound's structural characteristics enable it to interact with various biological systems:

Biological Activities :

- Antimicrobial Activity : Research has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : In vitro studies have shown that the compound can inhibit the growth of multidrug-resistant cancer cell lines .

Materials Science

In materials science, pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is utilized to enhance the properties of polymers and other materials:

Applications :

- The compound can be incorporated into polymer matrices to improve conductivity and mechanical stability .

- It serves as a building block for synthesizing advanced materials with unique electronic properties.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyridin derivatives in inhibiting aurora kinases, which are crucial in cancer cell division. The study found that modifications to the pyridine structure could enhance selectivity and potency against resistant cell lines .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyridine derivatives demonstrated significant antibacterial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy, revealing promising results that warrant further investigation into clinical applications .

Mechanism of Action

The mechanism of action of pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine with structurally related compounds, focusing on molecular features, synthesis, and applications:

Key Structural and Functional Comparisons

Backbone Diversity: The target compound features a flexible bis-pyridylmethylamine backbone, enabling diverse coordination modes. In contrast, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine incorporates a rigid pyrazole ring, which may restrict conformational flexibility but enhance binding specificity . 4-(3-Pyridinyl)-2-aminopyrimidine replaces one pyridine with a pyrimidine ring, altering electronic properties and hydrogen-bonding capacity .

Synthetic Challenges :

- The low yield (17.9%) in synthesizing N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine underscores difficulties in coupling reactions involving heterocycles .

- Fluorinated analogs like (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine are commercially available, suggesting standardized routes for introducing halogens .

Applications: Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine’s dual pyridine groups make it a candidate for metal-organic frameworks (MOFs) or enzyme inhibitors. 4-(3-Pyridinyl)-2-aminopyrimidine is prevalent in kinase inhibitor research due to pyrimidine’s role in mimicking ATP .

Research Findings and Gaps

- Structural Data : While the Cambridge Structural Database (CSD) contains >500,000 entries, specific crystallographic data for Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine are absent in the provided evidence, highlighting a need for further characterization .

Biological Activity

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine, also known as 4-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine, is an organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features two pyridine rings connected by a methylamine linkage, which allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is CHN with a molecular weight of 199.25 g/mol. The compound's structure is characterized by:

- Two Pyridine Rings : These rings contribute to the compound's ability to interact with various biological molecules.

- Methylamine Linkage : This functional group enhances solubility and reactivity.

Antimicrobial Properties

Research indicates that Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. It acts by inhibiting tubulin polymerization, which is crucial for mitosis in cancer cells. This mechanism leads to cell cycle arrest and apoptosis in tumor cells. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, including colon carcinoma .

The biological activity of Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in cancer progression, modulating their activity.

- Receptor Interaction : It may interact with receptors that play roles in cell signaling pathways, influencing cellular responses.

Case Study 1: Antimicrobial Efficacy

In a controlled study, Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine was tested against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

Another study evaluated the compound's effects on HCT116 human colon carcinoma cells. The results showed a GI50 value of 2.30 µM, demonstrating potent antiproliferative activity. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting tubulin dynamics .

Synthesis Methods

The synthesis of Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. Common methods include:

- Condensation Reactions : Combining pyridine derivatives with amines under acidic or basic conditions.

- Reduction Reactions : Reducing intermediates to obtain the final amine product.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.